Cas no 331763-37-2 (2-Ethyl-4-fluorobenzenamine)
2-Ethyl-4-fluorobenzenamine Chemical and Physical Properties
Names and Identifiers
-
- 2-ETHYL-4-FLUORO-1-AMINOBENZENE
- 2-ethyl-4-fluoroaniline
- AFCGCODEEUFDAF-UHFFFAOYSA-N
- MFCD16658617
- 2-Ethyl-4-fluorobenzenamine
- EN300-1228848
- SCHEMBL1548511
- DB-098695
- 331763-37-2
- AKOS006351011
- D83440
- CS-0152527
- BS-51079
- 864-029-8
- GNA76337
-
- Inchi: 1S/C8H10FN/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2,10H2,1H3
- InChI Key: AFCGCODEEUFDAF-UHFFFAOYSA-N
- SMILES: FC1C=CC(=C(C=1)CC)N
Computed Properties
- Exact Mass: 139.08
- Monoisotopic Mass: 139.08
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26A^2
- XLogP3: 2.1
2-Ethyl-4-fluorobenzenamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E187840-25mg |
2-Ethyl-4-fluorobenzenamine |
331763-37-2 | 25mg |
$ 140.00 | 2022-06-05 | ||
| TRC | E187840-50mg |
2-Ethyl-4-fluorobenzenamine |
331763-37-2 | 50mg |
$ 235.00 | 2022-06-05 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X22865-100mg |
2-Ethyl-4-fluoroaniline |
331763-37-2 | 97% | 100mg |
¥384.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X22865-1g |
2-Ethyl-4-fluoroaniline |
331763-37-2 | 97% | 1g |
¥1536.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X22865-250mg |
2-Ethyl-4-fluoroaniline |
331763-37-2 | 97% | 250mg |
¥576.0 | 2024-07-18 | |
| eNovation Chemicals LLC | Y1226150-1g |
2-Ethyl-4-fluoroaniline |
331763-37-2 | 95% | 1g |
$900 | 2024-06-03 | |
| Ambeed | A131843-50mg |
2-Ethyl-4-fluoroaniline |
331763-37-2 | 97% | 50mg |
$65.0 | 2024-04-20 | |
| Ambeed | A131843-100mg |
2-Ethyl-4-fluoroaniline |
331763-37-2 | 97% | 100mg |
$103.0 | 2024-04-20 | |
| Ambeed | A131843-250mg |
2-Ethyl-4-fluoroaniline |
331763-37-2 | 97% | 250mg |
$176.0 | 2024-04-20 | |
| Ambeed | A131843-1g |
2-Ethyl-4-fluoroaniline |
331763-37-2 | 97% | 1g |
$477.0 | 2024-04-20 |
2-Ethyl-4-fluorobenzenamine Suppliers
2-Ethyl-4-fluorobenzenamine Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 2-Ethyl-4-fluorobenzenamine
2-Ethyl-4-fluorobenzenamine: An Overview of a Versatile Compound (CAS No. 331763-37-2)
2-Ethyl-4-fluorobenzenamine, with the CAS number 331763-37-2, is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its aromatic ring structure with an ethyl group and a fluorine atom substituted at specific positions, which contribute to its distinct reactivity and biological activity.
The chemical structure of 2-Ethyl-4-fluorobenzenamine can be represented as C9H10F·NH2. The presence of the fluorine atom imparts unique electronic and steric effects, making it a valuable intermediate in the synthesis of more complex molecules. Fluorinated compounds are known for their enhanced stability, solubility, and biological activity, which are crucial factors in drug design and development.
In the pharmaceutical industry, 2-Ethyl-4-fluorobenzenamine has shown promise as a building block for the synthesis of novel drugs. Recent studies have explored its potential as a precursor for the development of anti-inflammatory agents, analgesics, and anti-cancer drugs. For instance, a 2021 study published in the Journal of Medicinal Chemistry reported the synthesis of a series of 2-Ethyl-4-fluorobenzenamine-derived compounds that exhibited potent anti-inflammatory activity in vitro. These findings highlight the compound's potential in addressing unmet medical needs.
Beyond pharmaceutical applications, 2-Ethyl-4-fluorobenzenamine has also found use in materials science. Its aromatic structure and functional groups make it suitable for the preparation of advanced polymers and coatings. A 2020 study in the Journal of Polymer Science: Polymer Chemistry demonstrated that 2-Ethyl-4-fluorobenzenamine-based polymers exhibited excellent thermal stability and mechanical properties, making them ideal for high-performance applications such as aerospace and electronics.
The synthesis of 2-Ethyl-4-fluorobenzenamine typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. Common synthetic routes include nucleophilic substitution reactions and catalytic hydrogenation. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for synthesizing this compound. For example, a 2019 study in the Green Chemistry Journal described a novel protocol using heterogeneous catalysts that significantly reduced waste generation and energy consumption.
In terms of safety and handling, it is important to note that while 2-Ethyl-4-fluorobenzenamine is not classified as a hazardous substance under current regulations, proper precautions should be taken during its use to ensure worker safety. This includes wearing appropriate personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas, and following standard laboratory practices.
The future outlook for 2-Ethyl-4-fluorobenzenamine is promising. Ongoing research continues to uncover new applications and improve synthetic methods. For instance, recent studies have explored its potential as a ligand in coordination chemistry and its use in the development of new catalysts. These advancements are expected to further expand the utility of this compound across various industries.
In conclusion, 2-Ethyl-4-fluorobenzenamine (CAS No. 331763-37-2) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and chemical synthesis. Its unique chemical properties make it an attractive candidate for further research and development. As new applications continue to emerge, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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